molecular formula C22H16ClNO4 B8715782 1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione CAS No. 88604-95-9

1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione

Cat. No. B8715782
M. Wt: 393.8 g/mol
InChI Key: WAKPVNFAWXFABN-UHFFFAOYSA-N
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Patent
US04689171

Procedure details

A mixture of 48.8 g of β-phenylethanol, 45.2 g of ε-caprolactam, 5.2 g of dry potassium carbonate and 18.3 g of 1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone (preparation see Example 467c) is heated at 140° C. until, after about 4 hours, the reaction is complete. The mixture at 70° C. is diluted with 100 ccm of methanol, allowed to cool down, filtered with suction, washed with methanol and hot water and dried at 60° C. 14 g, corresponding to 71% of theory, of 1-amino-2-(2-phenylethoxy)-4-hydroxy-6-chloroanthraquinone are obtained, the colour shade of which on silica gel is a pink tinged with blue between Indicator Numbers 50 and 51 (Colour Index Hue Indication Chart).
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(=O)NCCCCC1.C(=O)([O-])[O-].[K+].[K+].[NH2:24][C:25]1[C:38]2[C:37](=[O:39])[C:36]3[C:31](=[CH:32][C:33]([Cl:40])=[CH:34][CH:35]=3)[C:30](=[O:41])[C:29]=2[C:28]([OH:42])=[CH:27][C:26]=1[O:43]C1C=CC=CC=1>CO>[NH2:24][C:25]1[C:38]2[C:37](=[O:39])[C:36]3[C:31](=[CH:32][C:33]([Cl:40])=[CH:34][CH:35]=3)[C:30](=[O:41])[C:29]=2[C:28]([OH:42])=[CH:27][C:26]=1[O:43][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
45.2 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone
Quantity
18.3 g
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O)O)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed with methanol and hot water
CUSTOM
Type
CUSTOM
Details
dried at 60° C

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O)O)OCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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